7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl
Brand Name: Vulcanchem
CAS No.: 2055841-03-5
VCID: VC4320385
InChI: InChI=1S/C9H11BrN2.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11-12H,3-4,6H2;1H
SMILES: C1CNC2=C(CN1)C=C(C=C2)Br.Cl
Molecular Formula: C9H12BrClN2
Molecular Weight: 263.56

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl

CAS No.: 2055841-03-5

Cat. No.: VC4320385

Molecular Formula: C9H12BrClN2

Molecular Weight: 263.56

* For research use only. Not for human or veterinary use.

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl - 2055841-03-5

Specification

CAS No. 2055841-03-5
Molecular Formula C9H12BrClN2
Molecular Weight 263.56
IUPAC Name 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;hydrochloride
Standard InChI InChI=1S/C9H11BrN2.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11-12H,3-4,6H2;1H
Standard InChI Key PRNHDNVKWKQYEF-UHFFFAOYSA-N
SMILES C1CNC2=C(CN1)C=C(C=C2)Br.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The base structure of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine consists of a benzodiazepine scaffold fused with a benzene ring, featuring a bromine substituent at the 7-position and a partially saturated diazepine ring. The hydrochloride salt form adds a protonated amine group and a chloride counterion. Key molecular descriptors include:

PropertyValueSource
Molecular Formula (Base)C₉H₁₁BrN₂
Molecular Weight (Base)227.11 g/mol
CAS Number (Base)195986-87-9
IUPAC Name (Base)7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine
SMILES (Base)BrC1=CC=C2NCCNCC2=C1

The hydrochloride salt’s molecular formula is inferred as C₉H₁₂BrClN₂, with a theoretical molecular weight of 263.57 g/mol (base + HCl).

Structural Features

The compound’s bicyclic system comprises a benzene ring fused to a 1,4-diazepine ring, with saturation at the 2,3,4,5-positions. Bromination at the 7-position introduces steric and electronic effects that influence reactivity and binding interactions . X-ray crystallography data are unavailable, but computational models predict a planar benzene ring and a puckered diazepine ring .

Synthesis and Manufacturing

Synthetic Routes

The base compound is typically synthesized via Rh-catalyzed hydrofunctionalization of internal alkynes or allenes, a method validated for similar benzodiazepines . For example:

  • Substrate Preparation: A brominated aniline derivative is functionalized with a propargyl or allenyl group.

  • Cyclization: Rhodium catalysts (e.g., [Rh(cod)₂]BF₄) promote intramolecular hydroamination, forming the diazepine ring .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Key intermediates include 2-halomethyl-7-bromo-5-substituted analogs, as described in patent literature .

Physicochemical Properties

Stability and Solubility

  • Solubility: The hydrochloride salt is highly soluble in polar solvents (e.g., water, ethanol) due to ionic character .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the diazepine ring .

Spectroscopic Data

  • IR Spectroscopy: Key peaks include N-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

  • NMR: ¹H NMR (CDCl₃) signals at δ 3.2–3.8 ppm (m, 4H, CH₂-N) and δ 7.1–7.5 ppm (m, 3H, aromatic) .

Pharmacological Profile and Applications

Preclinical Research

  • Anticonvulsant Activity: Analogous 7-bromo-5-(2-halophenyl) derivatives show efficacy in rodent seizure models at ED₅₀ values of 2–5 mg/kg .

  • Metabolism: Orthogonal N-deprotection pathways enable the synthesis of bioactive metabolites, as seen in the pyrrolobenzodiazepine metabolite of Lixivaptan .

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